molecular formula C15H22N6O3 B10934770 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10934770
M. Wt: 334.37 g/mol
InChI Key: NNGWMCIJALXKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with various functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions: Introduction of the ethyl and methyl groups on the pyrazole ring can be done using alkyl halides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond through the reaction of the substituted pyrazole with a suitable amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrazole rings.

Scientific Research Applications

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other similar compounds, such as:

    1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole structure but lacks the nitro group and the amide linkage.

    3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a different substitution pattern on the pyrazole ring and different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and amide functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H22N6O3

Molecular Weight

334.37 g/mol

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C15H22N6O3/c1-5-19-9-13(11(3)18-19)10(2)17-15(22)6-7-20-12(4)14(8-16-20)21(23)24/h8-10H,5-7H2,1-4H3,(H,17,22)

InChI Key

NNGWMCIJALXKPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.